
2'-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic Acid Methyl Ester is a synthetic fluorometric substrate that mimics the naturally occurring neuraminidase enzyme substrate. This compound is widely used in biochemical assays to study enzyme activity, particularly neuraminidase, which plays a crucial role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic Acid Methyl Ester involves several steps, starting from the basic building blocks of 4-methylumbelliferone and N-acetylneuraminic acid. The process typically includes:
Esterification: The carboxyl group of N-acetylneuraminic acid is esterified with methanol in the presence of a strong acid catalyst.
Coupling Reaction: The esterified N-acetylneuraminic acid is then coupled with 4-methylumbelliferone using a coupling agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Purification: The final product is purified using chromatographic techniques to obtain a high-purity compound suitable for biochemical assays.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic Acid Methyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methylumbelliferone and N-acetylneuraminic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylumbelliferone moiety, leading to the formation of various oxidized products.
Substitution: The compound can participate in substitution reactions, particularly at the acetyl group, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Hydrolysis: 4-Methylumbelliferone and N-acetylneuraminic acid.
Oxidation: Oxidized derivatives of 4-methylumbelliferone.
Substitution: Various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic Acid Methyl Ester is widely used in scientific research, particularly in the following areas:
Biochemistry: Used as a substrate in fluorometric assays to study neuraminidase activity.
Molecular Biology: Employed in the development of assays for neuraminidase inhibitors, which are important in antiviral research.
Medicine: Used in diagnostic assays to detect neuraminidase activity in various biological samples.
Industry: Applied in the development of high-throughput screening methods for drug discovery.
Mécanisme D'action
The compound acts as a substrate for neuraminidase enzymes. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which can be detected fluorometrically. This reaction allows researchers to measure neuraminidase activity accurately. The molecular targets include the active site of neuraminidase, where the compound binds and undergoes hydrolysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methylumbelliferyl-beta-D-galactopyranoside
- 4-Methylumbelliferyl-beta-D-glucuronide
- 4-Methylumbelliferyl-alpha-D-mannopyranoside
Uniqueness
2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic Acid Methyl Ester is unique due to its specific structure, which closely mimics the natural substrate of neuraminidase. This specificity makes it an ideal substrate for studying neuraminidase activity and developing neuraminidase inhibitors.
Propriétés
Formule moléculaire |
C22H27NO11 |
|---|---|
Poids moléculaire |
481.4 g/mol |
Nom IUPAC |
methyl (2S,4S,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C22H27NO11/c1-10-6-17(28)32-16-7-12(4-5-13(10)16)33-22(21(30)31-3)8-14(26)18(23-11(2)25)20(34-22)19(29)15(27)9-24/h4-7,14-15,18-20,24,26-27,29H,8-9H2,1-3H3,(H,23,25)/t14-,15+,18?,19+,20+,22+/m0/s1 |
Clé InChI |
LJPUIGDRBQFAKW-UZQCYERASA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@]3(C[C@@H](C([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)OC |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


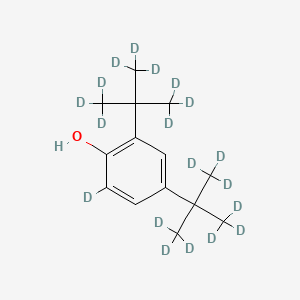
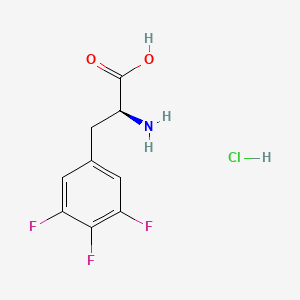

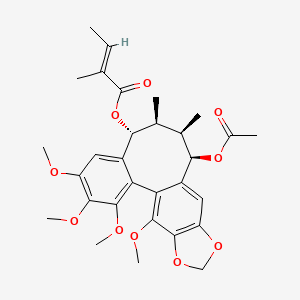

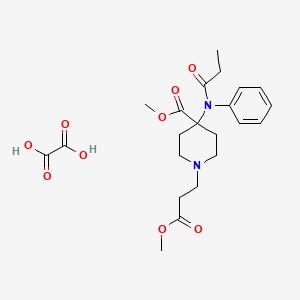
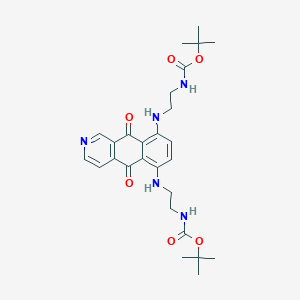

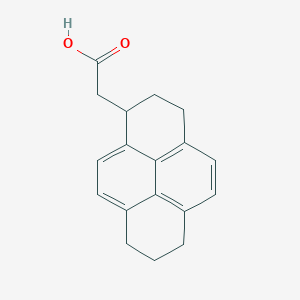
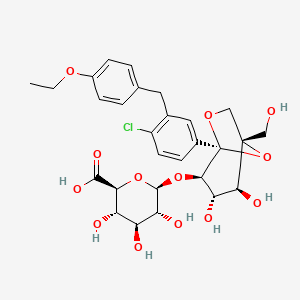
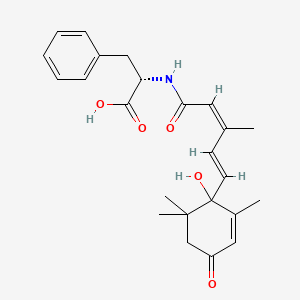

![[9-[(2R,6S)-6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-2-(2-methylpropanoylamino)purin-6-yl] N,N-diphenylcarbamate](/img/structure/B13439521.png)
![(2R,3R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13439534.png)
